4-Methoxybenzaldehyde thiosemicarbazone
Overview
Description
4-Methoxybenzaldehyde thiosemicarbazone is an organic compound with the molecular formula C9H11N3OS. It is a derivative of thiosemicarbazone, characterized by the presence of a methoxy group attached to the benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzaldehyde+Thiosemicarbazide→4-Methoxybenzaldehyde thiosemicarbazone
The reaction mixture is refluxed for several hours, after which the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and recrystallized to obtain pure this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazides.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown inhibitory activity against certain enzymes, making it a candidate for enzyme inhibition studies.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent proteolytic activity. This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
- 4-Ethoxybenzaldehyde thiosemicarbazone
- 2-Methoxybenzaldehyde thiosemicarbazone
- 3-Methoxybenzaldehyde thiosemicarbazone
Comparison: 4-Methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the methoxy group at the para position of the benzaldehyde ring. This structural feature influences its chemical reactivity and biological activity. Compared to its analogs, such as 4-ethoxybenzaldehyde thiosemicarbazone, the methoxy group provides different electronic and steric effects, which can affect the compound’s binding affinity to enzymes and its overall pharmacological profile .
Properties
IUPAC Name |
[(E)-(4-methoxyphenyl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWURMRBJWUFJ-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660488 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4334-74-1 | |
Record name | Anisaldehyde, thiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004334741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anisaldehyde thiosemicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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